Prinoidin

説明

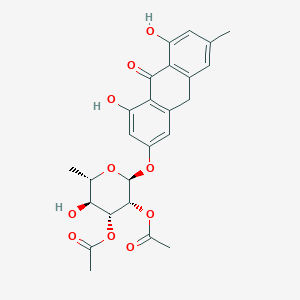

Structure

3D Structure

特性

分子式 |

C25H26O10 |

|---|---|

分子量 |

486.5 g/mol |

IUPAC名 |

[(2S,3R,4R,5S,6S)-3-acetyloxy-2-[(4,5-dihydroxy-7-methyl-10-oxo-9H-anthracen-2-yl)oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C25H26O10/c1-10-5-14-7-15-8-16(9-18(29)20(15)22(31)19(14)17(28)6-10)35-25-24(34-13(4)27)23(33-12(3)26)21(30)11(2)32-25/h5-6,8-9,11,21,23-25,28-30H,7H2,1-4H3/t11-,21-,23+,24+,25-/m0/s1 |

InChIキー |

DARHCWIFQPMQTB-NRVKTMTASA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3)C=C(C=C4O)C)OC(=O)C)OC(=O)C)O |

正規SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3)C=C(C=C4O)C)OC(=O)C)OC(=O)C)O |

同義語 |

prinoidin |

製品の起源 |

United States |

Occurrence and Isolation Methodologies of Prinoidin

Botanical and Microbial Sources of Prinoidin

This compound's presence is well-documented in the plant kingdom, with the Rhamnus genus being a prominent source. Current scientific literature does not extensively report the occurrence of this compound in microbial sources.

Botanical Sources:

The primary botanical origins of this compound are identified within the Rhamnus genus, a group of flowering plants in the Rhamnaceae family. Detailed research findings highlight its consistent presence in the fruits of these species.

Rhamnus prinoides : This species is a well-established natural reservoir for this compound. The compound, characterized as a novel anthrone (B1665570) rhamnoside diacetate, has been repeatedly isolated from the fruits of R. prinoides. ajol.infoscispace.comcabidigitallibrary.orge-compa.orgids.ac.ukscite.ai In addition to this compound, the fruits of R. prinoides also contain other related anthracene (B1667546) derivatives and anthraquinones, such as emodin (B1671224), physcion, emodinanthrone, and emodin bianthrone (B1198128). scispace.come-compa.orgids.ac.ukresearchgate.net

Rhamnus nepalensis Laws. : this compound has also been successfully isolated from the fruits of R. nepalensis Laws.. imrpress.comimrpress.comniscpr.res.inresearchgate.netdergipark.org.trresearchgate.netacs.org Research has indicated that this compound derived from R. nepalensis Laws. exhibits potent cytotoxic effects against human epidermoid carcinoma cells. imrpress.comimrpress.comresearchgate.netdergipark.org.tr

This compound is broadly recognized as a notable anthraquinone (B42736) derivative found across various Rhamnus species, underscoring the genus's importance as a natural source for this compound. researchgate.net

| Botanical Source | Primary Plant Part | Compound Class | Key Associated Compounds (where applicable) |

|---|---|---|---|

| Rhamnus prinoides | Fruits | Anthrone Rhamnoside Diacetate | Emodin, Physcion, Emodinanthrone, Emodin Bianthrone< scispace.come-compa.orgids.ac.ukresearchgate.net/td> |

| Rhamnus nepalensis Laws. | Fruits | Anthraquinone Derivative | Rhamnosylanthraquinones, Rhamnosylanthrones, this compound-Emodin Bianthrones, this compound Bianthrones, Rhamnepalins< researchgate.netacs.org/td> |

Advanced Isolation and Purification Techniques for Natural this compound

The isolation and subsequent purification of this compound from its natural botanical sources, particularly Rhamnus species, rely on a sequence of sophisticated extraction and chromatographic methodologies. These techniques are meticulously designed to separate this compound from co-occurring plant constituents, aiming for high purity and optimal yield.

Extraction and Initial Separation:

Methanol (B129727) Extraction: A common initial step in the isolation process, particularly for Rhamnus prinoides, involves the cold extraction of powdered plant material (e.g., leaves) using methanol (MeOH). This extraction typically spans an extended period, such as 72 hours, followed by the removal of the solvent under vacuum to obtain a crude residue. ajol.info

Sequential Solvent Extraction: To achieve a preliminary fractionation of the crude extract based on the polarity of the compounds, a sequential extraction procedure utilizing solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate (B1210297), and methanol) may be employed. researchgate.net

Chromatographic Purification:

Following the initial extraction, various advanced chromatographic techniques are indispensable for the effective isolation and purification of this compound:

Flash Chromatography: This technique is frequently employed in the purification scheme. For instance, a portion of the crude methanol extract residue from R. prinoides can be subjected to flash chromatography using oxalic acid-impregnated silica (B1680970) gel. Elution is performed with solvents of increasing polarity to effectively separate various fractions containing this compound. ajol.info

Column Chromatography: Crude extracts, such as chloroform extracts obtained from the fruits of R. prinoides, are commonly subjected to column chromatography over silica gel. Elution with specific solvent mixtures (e.g., chloroform/ethyl acetate) facilitates the separation of different anthracene derivatives, including this compound. scispace.com

Sephadex LH-20 Purification: For further purification of less polar eluates, particularly those obtained from methanol extracts that have undergone preliminary purification with chloroform, Sephadex LH-20 is an effective medium. This method has been successfully utilized for the isolation of this compound alongside other compounds such as rhamnazin (B190346) and sorigenin. ajol.info

Preparative Thin-Layer Chromatography (TLC): While historically used for separation and purification, it is important to note that some studies suggest the potential formation of certain this compound derivatives as artifacts during preparative TLC on silica gel. ids.ac.uk Therefore, careful consideration is required to confirm the natural origin of compounds isolated via this method.

| Technique | Description | Application in this compound Isolation |

|---|---|---|

| Cold Methanol Extraction | Soaking powdered plant material in cold methanol for an extended period, followed by solvent removal. | Initial extraction of this compound from Rhamnus prinoides leaves (e.g., 72 hours in MeOH). ajol.info |

| Flash Chromatography | Rapid column chromatography using pressurized flow and specific stationary phases. | Separation of crude methanol extract residue on oxalic acid-impregnated silica gel using solvents of increasing polarity. ajol.info |

| Column Chromatography | Separation of compounds based on differential adsorption using a stationary phase packed in a column. | Purification of chloroform extracts from R. prinoides fruits on silica gel, eluted with chloroform/ethyl acetate mixtures. scispace.com |

| Sephadex LH-20 Purification | Size-exclusion chromatography using a lipophilic dextran (B179266) gel for separation. | Further purification of less polar eluates from methanol extracts, used to isolate this compound, rhamnazin, and sorigenin. ajol.info |

| Preparative Thin-Layer Chromatography (TLC) | Analytical TLC scaled up for compound purification, separating compounds on a thin layer of adsorbent. | Historically used for separation, though caution is advised regarding potential artifact formation on silica gel. ids.ac.uk |

Chemical Synthesis and Derivatization Strategies for Prinoidin

Total Synthesis Approaches to the Prinoidin Core Skeleton

The total synthesis of complex natural products like this compound is a challenging endeavor that provides valuable insights into their structural intricacies and opens avenues for producing them in quantities sufficient for research and development. This compound has been identified as an anthracene (B1667546) L-rhamnopyranoside researchgate.netglobalauthorid.com. Its structure has also been reconfirmed through total synthesis, establishing it as 2,6′-bis(5-hydroxy-7-methyl-1,4-naphthoquinone) tandfonline.comtandfonline.com. Laboratory synthesis of this compound typically involves multi-step organic synthesis routes evitachem.com. The successful total synthesis of this compound is significant as it not only verifies its complex chemical structure but also provides a synthetic route for its production, which can be essential when natural isolation is challenging or insufficient researchgate.netglobalauthorid.comtandfonline.comtandfonline.com.

Semisynthetic Modifications and Derivatization of this compound

Semisynthetic modifications of natural products are often pursued to improve their pharmacological profiles, enhance their stability, or explore new biological activities. For this compound, semisynthetic modifications and derivatization strategies have been employed, particularly in the context of structure-activity relationship (SAR) studies molaid.comnih.govacs.orgresearchgate.net.

One notable aspect of this compound's chemistry involves its occurrence in forms such as this compound-emodin bianthrones and this compound bianthrones, which have been isolated alongside this compound itself molaid.comnih.govacs.orgresearchgate.netniscpr.res.in. These bianthrone (B1198128) structures suggest potential dimerization or coupling reactions that could be mimicked or manipulated through semisynthetic routes. While specific detailed protocols for this compound's semisynthetic derivatization are often found within the context of SAR studies, the general approach involves chemical transformations of isolated this compound or its precursors to yield new derivatives molaid.comnih.govacs.orgresearchgate.net. These modifications often target reactive functional groups present in the this compound structure to introduce new moieties or alter existing ones, thereby modulating its physicochemical and biological properties.

Rational Design of this compound Analogues for Structure-Activity Relationship Studies

Rational design in medicinal chemistry involves the deliberate creation of new compounds based on an understanding of how molecular structure influences biological activity wikipedia.org. For this compound, rational design principles have been applied in conjunction with structure-activity relationship (SAR) studies to identify key structural features responsible for its observed bioactivities, primarily its cytotoxicity molaid.comnih.govacs.orgresearchgate.net.

Detailed SAR studies have been conducted on this compound and its semisynthetic derivatives, particularly focusing on their cytotoxic activity against cell lines such as KB cells (human epidermoid carcinoma of the mouth) nih.govacs.orgresearchgate.netniscpr.res.in. These studies revealed that this compound exhibits potent cytotoxicity, being notably more active than standard reference compounds like doxorubicin (B1662922). For instance, this compound was found to be approximately four times more potent than doxorubicin against KB cells, with an IC50 value of 0.045 µM compared to doxorubicin's 0.2 µM researchgate.netniscpr.res.in.

The investigation of various this compound analogues, including the this compound-emodin bianthrones and this compound bianthrones, allows researchers to correlate specific structural changes with observed variations in cytotoxic potency molaid.comnih.govacs.orgresearchgate.net. This systematic approach helps in understanding which parts of the this compound molecule are crucial for its activity and how modifications affect its interaction with biological targets. Such SAR insights are invaluable for the future development of more potent and selective therapeutic agents based on the this compound scaffold.

Cytotoxic Activity of this compound and Doxorubicin against KB Cells researchgate.netniscpr.res.in

| Compound | IC50 (µM) |

| This compound | 0.045 |

| Doxorubicin | 0.2 |

Molecular Mechanism of Action Studies of Prinoidin

Identification of Cellular and Molecular Targets

Prinoidin has been identified as an anthrone (B1665570) L-rhamnoside, a class of compounds known for their biological activities. It exhibits significant cytotoxic activity against several cancer cell lines. Specifically, this compound has demonstrated cytotoxicity against human epidermoid carcinoma KB cells (HeLa cells) with an IC50 value of 0.045 µM. ctdbase.orgnih.gov Furthermore, it has shown cytotoxic effects on human acute myeloid leukemia cell lines, U937 and K562, with IC50 values of 38.72 µg/ml and 60.11 µg/ml, respectively.

Beyond its cytotoxic properties, this compound has been reported to inhibit DNA topoisomerase II alpha (TOP2A). This enzyme is a crucial target in cancer chemotherapy due to its role in DNA replication, transcription, and repair. This compound also demonstrates inhibitory effects on cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9. These enzymes are vital for drug metabolism and detoxification in the human body. Additionally, this compound has been recognized as a novel latency-reversing agent (LRA) for HIV-1. In the context of parasitic diseases, this compound has shown inhibitory activity against Anopheles gambiae Glutathione S-transferase (GST) and Plasmodium falciparum Glutathione S-transferase (PfGST).

Table 1: this compound's Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

| KB cells (HeLa) | 0.045 | ctdbase.orgnih.gov |

| U937 | 38.72 (µg/ml) | |

| K562 | 60.11 (µg/ml) |

Investigation of Intracellular Signaling Pathway Modulation (e.g., Sirtuin Signaling, Reactive Oxygen Species Pathways)

As an anthrone derivative, this compound possesses the capacity to generate oxygen radicals. nih.gov This characteristic suggests its potential involvement in modulating Reactive Oxygen Species (ROS) pathways. ROS are critical signaling molecules involved in various physiological processes, including cell differentiation, proliferation, and apoptosis. However, an imbalance leading to overproduction of ROS can result in oxidative stress, which is implicated in numerous inflammatory diseases. ROS can influence key intracellular signaling pathways such as NF-κB, mitogen-activated protein kinases (MAPKs), PI3K-Akt, and the Keap1-Nrf2-ARE pathway. This compound's ability to produce oxygen radicals indicates a potential to impact these pathways, thereby influencing cellular responses to oxidative stress.

While direct, extensive research specifically detailing this compound's modulation of sirtuin signaling pathways is limited, its classification alongside other natural products like knipholone (B1197796) anthrone (KA) as a novel HIV-1 latency-reversing agent provides context. Knipholone anthrone, a related compound, has been shown to robustly induce the expression of genes associated with sirtuin signaling pathways. This suggests that this compound, as a structurally similar natural product with LRA activity, may also interact with or indirectly influence sirtuin-mediated processes, although further specific studies are needed to confirm this. Sirtuins, particularly mitochondrial sirtuins (SIRT3-5), play crucial roles in regulating metabolism, ATP production, apoptosis, and intracellular signaling, often responding to cellular stress and influencing transcriptional changes.

Modulation of Key Enzymatic Activities (e.g., Topoisomerase II Inhibition)

A significant enzymatic target of this compound is DNA topoisomerase II alpha (TOP2A). Topoisomerase II enzymes are essential for maintaining DNA topology during cellular processes like replication and transcription by creating transient double-strand breaks in DNA. This compound acts as a topoisomerase II inhibitor, preventing the re-ligation of cleaved DNA strands. This inhibition leads to the accumulation of permanent DNA breaks, thereby impeding DNA replication and ultimately inducing cell death, a mechanism exploited by many anticancer drugs.

Table 2: this compound's Enzymatic Inhibition Profile

| Enzyme Target | Effect | Reference |

| DNA Topoisomerase II alpha (TOP2A) | Inhibition | |

| CYP3A4 | Inhibition | |

| CYP2C9 | Inhibition | |

| Anopheles gambiae GST | Inhibition | |

| Plasmodium falciparum GST | Inhibition |

Preclinical Biological Activity Assessments of Prinoidin

Antiviral Activity Research

HIV-1 Latency Reversal in In Vitro Cellular Models (e.g., J-Lat T cells, Jurkat T cells)

Prinoidin has been identified as a novel latency-reversing agent (LRA) for HIV-1. In a screening of pure compounds from natural sources, this compound was observed to reactivate latent HIV-1 provirus. nih.govresearchgate.net Specifically, in the Jurkat-derived J-Lat 9.2 cell line, which contains a latent HIV provirus with a GFP reporter, treatment with this compound resulted in the induction of GFP expression. This indicates a reactivation of the latent virus.

In one study, this compound was shown to induce 2.8 ± 0.7% of GFP-positive cells in the J-Lat 9.2 model. nih.govresearchgate.net This finding positions this compound as a compound of interest in the "shock and kill" strategy for HIV cure, which aims to reactivate latent viral reservoirs for subsequent elimination by the immune system or antiretroviral therapy. nih.gov Further research into its efficacy and mechanism is warranted, though its limited availability has been noted as a challenge for more extensive studies. nih.govresearchgate.net

| Cell Line | Treatment | Result |

| J-Lat 9.2 T cells | This compound | 2.8 ± 0.7% GFP-positive cells |

Modulation of Viral Gene Expression in Model Systems

Specific studies detailing the direct modulation of viral gene expression by this compound in model systems are not extensively available in the current body of scientific literature. However, its activity as a latency-reversing agent inherently suggests that it influences the transcriptional activity of the latent HIV-1 provirus. The mechanism by which many latency-reversing agents function involves the activation of cellular transcription factors that bind to the HIV-1 Long Terminal Repeat (LTR) promoter, thereby initiating viral gene expression. While the precise pathways activated by this compound have not been fully elucidated, its ability to induce GFP expression in J-Lat cells confirms its capacity to upregulate viral gene transcription from a latent state.

Antiproliferative and Cytotoxic Activity Studies

Evaluation in Established Cancer Cell Lines (e.g., Human Epidermoid Carcinoma)

This compound has demonstrated significant cytotoxic activity against human epidermoid carcinoma of the mouth (KB) cell line. dergipark.org.tr Research has shown that this compound is a potent cytotoxic agent, with an IC50 value of 0.045 µM against KB cells. dergipark.org.trimrpress.comimrpress.com This potency is notably higher than that of the standard anticancer drug doxorubicin (B1662922), which has an IC50 value of 0.2 µM in the same cell line, indicating that this compound is approximately four times more potent in this preclinical model. dergipark.org.trimrpress.comimrpress.com

The potent in vitro cytotoxicity of this compound against this cancer cell line suggests its potential as a lead compound for the development of new anticancer therapies. However, it has also been noted to exhibit toxicity in normal cells and in vivo models, highlighting the need for further investigation into its selectivity and therapeutic window. rsc.org

| Cell Line | Compound | IC50 Value (µM) |

| Human Epidermoid Carcinoma (KB) | This compound | 0.045 |

| Human Epidermoid Carcinoma (KB) | Doxorubicin (standard) | 0.2 |

Research on Cell Cycle Perturbation and Apoptosis Induction in Preclinical Models

While specific studies on the effects of this compound on cell cycle perturbation and apoptosis are limited, the broader class of anthraquinones, to which this compound belongs, is known to induce cell death through these mechanisms. imrpress.comimrpress.com The mechanism of cell death associated with some anthraquinones involves the inducement of cell cycle arrest and an increase in apoptosis. imrpress.comimrpress.com This is often achieved through the upregulation of pro-apoptotic proteins such as Bax and Caspase-3. imrpress.comimrpress.com It is plausible that this compound exerts its cytotoxic effects through similar pathways, leading to programmed cell death in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and the potential for this compound to act in this manner makes it a subject of interest for further mechanistic studies in oncology.

Exploration of Other Pharmacological Activities in Preclinical Models (e.g., Antioxidant Activity of this compound-containing extracts)

This compound is a constituent of various species of the genus Rhamnus, which have been traditionally used in folk medicine and are known to possess a range of pharmacological activities, including antioxidant effects. dergipark.org.trcabidigitallibrary.orgresearchgate.net Extracts from Rhamnus species, containing this compound and other secondary metabolites like flavonoids and other anthraquinones, have demonstrated antioxidant properties in various assays. researchgate.netacademicjournals.orgresearchgate.net

For instance, extracts of Rhamnus prinoides have shown DPPH radical scavenging activity. academicjournals.orgacademicjournals.org The antioxidant activity of these extracts is attributed to the presence of polyphenolic compounds, including anthraquinones like this compound. While the antioxidant capacity of purified this compound has not been extensively detailed, its presence in extracts with demonstrated antioxidant effects suggests it may contribute to this activity.

Structure Activity Relationship Sar and Computational Modeling of Prinoidin Analogues

Structural Determinants of Prinoidin's Biological Activities

Information regarding the specific structural components of this compound that are essential for its biological activities is not available in the current scientific literature. SAR studies, which would identify key functional groups, the importance of the anthraquinone (B42736) core, or the role of the sugar moiety in the molecule's efficacy and mechanism of action, have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models for this compound or its analogues have been developed or published. This type of computational study requires a dataset of various this compound analogues with corresponding measured biological activities, which is not currently available. Therefore, no predictive models for the biological activity of new this compound derivatives exist.

Rational Design and Optimization of this compound Derivatives based on SAR Principles

The process of rational design and optimization relies heavily on established SAR and QSAR data. Without an understanding of the structural determinants of this compound's activity, it is not feasible to rationally design and optimize derivatives with improved potency, selectivity, or pharmacokinetic properties. Research in this area is contingent on future foundational SAR studies.

Advanced Analytical Methodologies for Prinoidin Research

Chromatographic Separation and Detection Techniques for Prinoidin Analysis (e.g., HPLC, LC, GC, TLC, CE)

Chromatographic techniques are fundamental for the separation and purification of this compound from complex plant extracts. Initial investigations into the chemical constituents of Rhamnus prinoides involved Thin Layer Chromatography (TLC) for preliminary examination of crude extracts, indicating the presence of anthracene (B1667546) derivatives ctdbase.orgnih.gov. TLC was also routinely employed to monitor the progress of chromatographic separations and to assess the purity of isolated fractions ctdbase.orgresearchgate.netdoaj.orgresearchgate.net. For instance, TLC examination of the chloroform (B151607) extract of R. prinoides fruits revealed four significant anthracene derivatives and trace amounts of others ctdbase.org. Paper chromatography was also utilized to analyze the hydrolysis products of this compound, identifying emodin (B1671224) anthrone (B1665570) and rhamnose ctdbase.org.

For the isolation and purification of this compound and related compounds, Column Chromatography (CC) and Flash Chromatography have been extensively used. Silica (B1680970) gel and Sephadex LH-20 were common stationary phases, with elution typically performed using mixtures of chloroform and ethyl acetate (B1210297), or methanol (B129727) ctdbase.orgresearchgate.netdoaj.orgresearchgate.net. This sequential chromatographic approach allowed for the separation of this compound from other co-occurring anthraquinones and anthrones, such as physcion, emodin, and emodin anthrone ctdbase.orgdoaj.org.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) , often coupled with various detectors, are critical for the analysis and identification of this compound. This compound has been analyzed using HPLC, and its presence has been confirmed in extracts. Specifically, LC-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) has been employed for the analysis of extracts containing this compound, providing both chromatographic separation and spectral information for identification. Preparative HPLC has also been instrumental in isolating dianthrone derivatives, including those structurally related to this compound. While HPLC and LC are widely applied, specific applications of Gas Chromatography (GC) or Capillary Electrophoresis (CE) for the direct analysis or quantification of this compound were not explicitly detailed in the reviewed literature.

Spectroscopic Characterization Methods for this compound Derivatives

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy has been used to characterize this compound, revealing an absorption band at 1630 cm⁻¹ in its IR spectrum, which is characteristic of a doubly chelated carbonyl group ctdbase.org. This provides crucial information about the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy contributes to the characterization by providing information on the chromophores within the molecule. This compound exhibits UV absorption maxima at 292 nm and 346 nm when measured in chloroform ctdbase.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, is paramount for detailed structural elucidation. For this compound, the ¹H NMR spectrum displayed a singlet at 4.28 ppm, indicative of the CH₂ group appropriate to an anthrone ctdbase.org. The ¹³C NMR data further confirms the carbon skeleton and the positions of substituents.

The ¹³C NMR data for this compound (5) in DMSO-d₆ at 100.6 MHz are presented below, alongside Emodin Anthrone (3) for comparison ctdbase.org:

| Carbon Position | Emodin Anthrone (3) (ppm) | This compound (5) (ppm) |

| C-1 | 162.2 | 162.2 |

| C-2 | 107.0 | 107.0 |

| C-3 | 165.0 | 165.0 |

| C-4 | 118.0 | 118.0 |

| C-4a | 149.0 | 149.0 |

| C-5 | 119.0 | 119.0 |

| C-6 | 146.0 | 146.0 |

| C-7 | 120.0 | 120.0 |

| C-8 | 162.0 | 162.0 |

| C-8a | 110.0 | 110.0 |

| C-9 | 192.0 | 192.0 |

| C-9a | 134.0 | 134.0 |

| C-10 | 44.0 | 44.0 |

| C-10a | 134.0 | 134.0 |

| C-CH₃ | 22.0 | 22.0 |

| Rha-1' | - | 98.0 |

| Rha-2' | - | 70.0 |

| Rha-3' | - | 71.0 |

| Rha-4' | - | 72.0 |

| Rha-5' | - | 68.0 |

| Rha-6' | - | 18.0 |

| OCOCH₃ (C=O) | - | 171.0, 172.0 |

| OCOCH₃ (CH₃) | - | 20.0, 21.0 |

Mass Spectrometry (MS) provides critical information on the molecular weight and fragmentation patterns, aiding in the confirmation of the chemical formula. For this compound, the mass spectrum showed a parent ion peak at m/z 486.1523 (M⁺), which corresponds to the calculated mass for C₂₅H₂₆O₁₀ (486.1526) ctdbase.org. Further analysis of fragmentation patterns revealed the cleavage of the C1'-oxygen bond, yielding a rhamnose-derived fragment (C₁₀H₁₅O₆, m/z 231.0870) that subsequently loses two acetic acid units ctdbase.org. High-resolution electrospray ionization mass spectrometry (HRESI-MS) has also been used for the characterization of related dianthrone derivatives.

Bioanalytical Methods for this compound Quantification in Biological Matrices

While this compound has been isolated and its cytotoxic activity evaluated in vitro against cell lines such as KB cells, detailed, specific bioanalytical methods for its quantification in complex biological matrices (e.g., plasma, serum, tissue) are not extensively described in the provided literature.

However, the general principles and methodologies for quantifying small molecules in biological samples are well-established and often involve Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and ability to handle complex matrices.

Key aspects of bioanalytical quantification typically include:

Sample Preparation: Biological matrices contain numerous endogenous compounds (e.g., proteins, phospholipids, salts) that can interfere with analysis. Techniques like protein precipitation, liquid-liquid extraction, or Solid Phase Extraction (SPE) are commonly employed to clean up samples and enrich the analyte. On-line SPE utilizing column-switching techniques is gaining acceptance for its efficiency in bioanalytical applications.

Chromatographic Separation: LC (including HPLC and UPLC) is used to separate the analyte from matrix interferences and other co-eluting compounds. Reversed-phase chromatography is common, but hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography are also used for polar compounds.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), particularly using triple quadrupole mass spectrometers (QqQ-MS) in Multiple Reaction Monitoring (MRM) mode, is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) can also be used for accurate mass measurements and identification.

The study of this compound's biological effects, such as its cytotoxic activity, implies that it has been introduced into biological systems (e.g., cell cultures) for evaluation. While the effect is measured, the explicit quantification of this compound within these biological matrices using a validated bioanalytical method is not detailed in the provided research findings. The development of such methods would be crucial for pharmacokinetic and pharmacodynamic studies, requiring careful consideration of matrix effects and the establishment of reliable limits of quantification, accuracy, and precision.

Research Challenges and Future Scientific Directions for Prinoidin Studies

Overcoming Limitations in Prinoidin Availability for Extensive Research

A significant bottleneck in advancing this compound research is its limited availability from natural sources. To conduct the extensive preclinical and, eventually, clinical studies required for drug development, a consistent and scalable supply of the compound is essential. Current research efforts are focused on:

Exploration of Alternative Natural Sources: Investigating a wider range of biological sources that may produce this compound in higher yields.

Optimization of Extraction and Purification Protocols: Developing more efficient and cost-effective methods to isolate this compound from its natural matrix, minimizing degradation and maximizing purity.

Development of Biosynthetic Production Platforms: Engineering microorganisms or plant cell cultures to produce this compound through fermentation or other biotechnological processes, offering a potentially sustainable and scalable alternative to traditional extraction.

Development of Novel and Scalable Synthetic Approaches for this compound and its Derivatives

Chemical synthesis offers a powerful solution to the supply problem and provides the flexibility to create novel derivatives with improved properties. youtube.comresearchgate.netmdpi.com The development of efficient and scalable synthetic routes is a high priority. Key areas of investigation include:

Total Synthesis: Devising a complete and practical synthetic pathway to this compound from readily available starting materials. nih.govnih.gov

Semi-synthesis: Utilizing a naturally derived precursor of this compound as a starting point for chemical modification, which can often be more efficient than total synthesis.

Combinatorial Chemistry: Generating large libraries of this compound derivatives by systematically modifying different parts of the molecule to explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity. nih.gov

| Synthetic Approach | Description | Key Advantages |

| Total Synthesis | Complete chemical synthesis from simple, commercially available starting materials. | Independence from natural source availability; allows for the creation of analogues not accessible from the natural product. |

| Semi-synthesis | Chemical modification of a naturally occurring precursor. | Often fewer steps than total synthesis; can be more cost-effective if the precursor is abundant. |

| Combinatorial Chemistry | Automated synthesis of a large number of related compounds. | Rapid exploration of structure-activity relationships; efficient generation of compound libraries for screening. |

Comprehensive Elucidation of this compound's Molecular Targets and Pathways

A fundamental aspect of drug development is understanding how a compound exerts its effects at the molecular level. youtube.com Identifying the specific cellular targets of this compound and the signaling pathways it modulates is crucial for predicting its therapeutic effects and potential side effects. youtube.commdpi.com Current research is employing a variety of techniques to achieve this:

Affinity Chromatography and Mass Spectrometry: Identifying proteins that directly bind to this compound.

Genetic and Pharmacological Approaches: Using techniques like siRNA and CRISPR to validate the role of potential targets in mediating the effects of this compound.

Computational Modeling and Docking Studies: Predicting the binding of this compound to known protein structures to generate hypotheses about its molecular targets.

Expansion of Preclinical Efficacy Models and Advanced In Vivo Pharmacological Investigations utilizing Optimized this compound Derivatives

To assess the therapeutic potential of this compound and its optimized derivatives, it is essential to test them in relevant preclinical models of disease. nih.govmdpi.com This involves moving beyond simple cell-based assays to more complex systems that better mimic human physiology and disease states. Future directions include:

Development of Animal Models: Utilizing a range of animal models that accurately reflect the pathology of the target diseases.

Use of Organoids: Employing three-dimensional cell culture systems that replicate the structure and function of human organs to provide more predictive data on efficacy and toxicity. nih.gov

Advanced In Vivo Imaging: Using techniques like PET and MRI to non-invasively monitor the distribution of this compound derivatives in the body and their effects on disease progression.

| Preclinical Model | Description | Application in this compound Research |

| Cell-Based Assays | In vitro experiments on cultured cells. | Initial screening of this compound derivatives for biological activity. |

| Animal Models | In vivo studies in organisms such as mice and rats. | Evaluation of efficacy, pharmacokinetics, and toxicology in a whole-organism context. |

| Organoids | 3D cell cultures that mimic organ structure and function. | More predictive assessment of efficacy and toxicity in a human-relevant system. |

Strategies for Optimizing this compound Derivatives for Enhanced Efficacy and Improved Preclinical Profiles

Lead optimization is a critical phase in drug discovery where the chemical structure of a promising compound is modified to improve its drug-like properties. For this compound, this involves enhancing its efficacy, selectivity, and pharmacokinetic profile. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical groups influence its biological activity.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives to ensure they can reach their target in the body and remain there for a sufficient duration.

Toxicology Studies: Evaluating the safety of optimized derivatives in preclinical models to identify any potential adverse effects.

Integration of Advanced Omics Technologies in this compound Research

The "omics" revolution provides powerful tools for understanding the global effects of a compound on a biological system. nih.govnih.govworldscholarsreview.orgmdpi.com Integrating genomics, transcriptomics, proteomics, and metabolomics into this compound research can provide a comprehensive view of its mechanism of action and identify novel biomarkers of its activity. mdpi.com

Transcriptomics (RNA-seq): Analyzing changes in gene expression in response to this compound treatment to identify affected pathways.

Proteomics: Studying changes in the levels and modifications of proteins to understand the downstream effects of this compound on cellular function.

Metabolomics: Measuring changes in the levels of small molecule metabolites to gain insights into the metabolic pathways modulated by this compound.

| Omics Technology | Information Gained | Relevance to this compound Research |

| Genomics | DNA sequence variations. | Identifying genetic factors that may influence response to this compound. |

| Transcriptomics | Gene expression levels. | Uncovering the cellular pathways and processes affected by this compound. |

| Proteomics | Protein levels and modifications. | Identifying the direct and indirect protein targets of this compound. |

| Metabolomics | Metabolite levels. | Understanding the impact of this compound on cellular metabolism. |

Development of Multimodal Approaches for this compound-Based Therapeutic Strategies

Complex diseases often require combination therapies that target multiple pathways simultaneously. mdpi.comnih.govnih.govresearchgate.net Exploring the use of this compound in combination with other therapeutic agents could lead to synergistic effects and improved clinical outcomes. Future research in this area will focus on:

Identifying Rational Combinations: Based on the known mechanisms of action of this compound and other drugs, designing combination therapies that are likely to be more effective than either agent alone.

Preclinical Evaluation of Combination Therapies: Testing the efficacy and safety of this compound-based combination therapies in relevant disease models.

Development of Co-formulations: Creating drug delivery systems that can deliver this compound and a partner drug to the target site in the optimal ratio.

Q & A

Q. How can researchers establish the chemical stability of Prinoidin under varying experimental conditions?

- Methodological Approach : Conduct accelerated stability studies using HPLC under controlled stress conditions (e.g., temperature, pH, oxidation). Compare degradation profiles against reference standards and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)03:433.研究素养-Research literacy01:32

Q. What validated protocols exist for synthesizing this compound with high enantiomeric purity?

- Methodological Approach : Use asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution. Monitor purity via chiral chromatography (HPLC/GC) and corroborate with circular dichroism (CD) spectroscopy .

Q. How should researchers prioritize literature sources when reviewing this compound’s pharmacological properties?

- Methodological Approach : Focus on peer-reviewed journals indexed in PubMed/Web of Science. Cross-validate findings using systematic reviews or meta-analyses, and exclude non-academic sources (e.g., blogs, commercial websites) unless contextualizing public perception .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically reconciled?

- Methodological Approach : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify technical contradictions in experimental outcomes . Prioritize principal contradictions (e.g., dose-dependent effects vs. off-target interactions) using hypothesis-driven validation (e.g., siRNA knockdown or CRISPR-Cas9 gene editing) .

Q. What experimental designs are optimal for isolating this compound’s target pathways in complex biological systems?

- Methodological Approach : Implement multi-omics integration (transcriptomics, proteomics, metabolomics) with network pharmacology. Use knockout models or chemical probes (e.g., activity-based protein profiling) to reduce noise from compensatory pathways .

如何撰写研究型论文02:14

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Approach : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite interference. Use advanced imaging (e.g., PET/MRI) to track this compound distribution in vivo .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Approach : Apply Bayesian hierarchical models or machine learning (e.g., Gaussian processes) to capture heterogeneous responses. Validate with bootstrap resampling to quantify uncertainty .

Methodological Guidance for Data Interpretation

Q. How should researchers contextualize this compound’s bioactivity within competing theoretical frameworks?

- Methodological Approach : Use citation network analysis (e.g., CiteSpace) to map dominant hypotheses. Conduct sensitivity analyses to test assumptions (e.g., binding affinity vs. cellular context) and prioritize findings that resolve principal contradictions in the field .

Q. What strategies mitigate confirmation bias when interpreting this compound’s therapeutic potential?

- Methodological Approach : Pre-register hypotheses (e.g., via Open Science Framework) and employ blinded data analysis. Use adversarial collaboration, where independent labs validate key claims under standardized protocols .

Tables for Reference

Q. Table 1. Key Parameters for this compound Stability Testing

| Stress Condition | Analytical Method | Degradation Threshold | Kinetic Model Used |

|---|---|---|---|

| 40°C/75% RH | HPLC-UV | ≥5% impurity | Zero-order |

| Oxidative (H₂O₂) | LC-MS/MS | ≥10% degradation | First-order |

Q. Table 2. TRIZ Contradiction Matrix for this compound Research

| Improving Feature | Worsening Feature | Recommended Solution |

|---|---|---|

| Bioactivity specificity | Metabolic instability | Prodrug formulation (e.g., ester derivatization) |

| Solubility | Toxicity | Nanocarrier encapsulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。